molecular formula C9H9ClINO2 B8174969 2-Chloro-6-iodo-N-methoxy-N-methylbenzamide

2-Chloro-6-iodo-N-methoxy-N-methylbenzamide

Cat. No.: B8174969
M. Wt: 325.53 g/mol
InChI Key: IAUCIFTZRCJHIK-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and iodo substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-N-methoxy-N-methylbenzamide typically involves the following steps:

    Amidation: The formation of the amide bond is carried out by reacting the halogenated benzene derivative with N-methoxy-N-methylamine under suitable conditions, often involving the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the halogenated benzene ring reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-iodo-N-methoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated benzamides.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It can be utilized in the development of new materials and chemical processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors The methoxy and methyl groups on the amide nitrogen can also play a role in modulating its biological activity

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methoxy-N-methylbenzamide
  • 2-Iodo-N-methoxy-N-methylbenzamide
  • N-Methoxy-N-methylbenzamide

Comparison

2-Chloro-6-iodo-N-methoxy-N-methylbenzamide is unique due to the presence of both chloro and iodo substituents on the benzene ring This dual halogenation can impart distinct chemical and biological properties compared to similar compounds with only one halogen substituent

Properties

IUPAC Name

2-chloro-6-iodo-N-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO2/c1-12(14-2)9(13)8-6(10)4-3-5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUCIFTZRCJHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=C1I)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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